molecular formula C52H65N2P B14028508 (S)-Dtb-spiropap-3-ME

(S)-Dtb-spiropap-3-ME

Cat. No.: B14028508
M. Wt: 749.1 g/mol
InChI Key: XDNYVKUMWMLBJV-MPLRIKRWSA-N
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Description

Contextual Significance of Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis is a field dedicated to the synthesis of chiral compounds in an enantioselective manner. bohrium.com The majority of these processes rely on metal complexes featuring chiral organic ligands. pnas.org These ligands are crucial as they modify the metal center's reactivity and selectivity, favoring the formation of one of the two possible enantiomeric products. pnas.org The effectiveness of a catalyst in these reactions is largely dependent on the ligand that constitutes it. routledge.com

Many of the building blocks for biological systems, such as amino acids and sugars, exist as a single enantiomer. This biological specificity means that different enantiomers of a drug can have vastly different biological activities. wikipedia.org Therefore, enantioselective synthesis is a key process in modern chemistry, especially in the pharmaceutical field. wikipedia.org Chiral ligands, which can be of various types including those based on phosphorus (P), nitrogen (N), or carbenes, are instrumental in this endeavor. alfachemic.com They coordinate with metal centers, such as iridium, rhodium, or palladium, to form catalysts that can drive a wide array of reactions, including reductions, additions, and couplings, with high yields and enantioselectivity. alfachemic.com

Evolution of Spirobiindane-Based Phosphine (B1218219) Ligands in Organic Synthesis

Among the vast number of chiral ligands developed, a select few with "privileged" structures have demonstrated broad applicability and high levels of enantiocontrol across many different metal-catalyzed reactions. pnas.org One such privileged structural motif is the 1,1'-spirobiindane skeleton. researchgate.net This rigid, spirocyclic framework is advantageous because it minimizes the number of potential conformations, which in turn benefits selectivity in catalytic reactions. scispace.com

The development of ligands based on this scaffold has been a significant area of research. researchgate.net Initial designs often featured C₂ symmetry, a common characteristic in many successful chiral ligands. pnas.org Over time, researchers began to explore non-symmetrical designs, such as phosphine-oxazoline (PHOX) ligands, which incorporate both a phosphine and an oxazoline (B21484) moiety on the spirobiindane backbone. acs.orgnih.gov A key advancement was the introduction of tridentate ligands, which were found to provide catalysts with markedly higher stability, enantioselectivity, and efficiency compared to their bidentate predecessors. nih.gov The development of spiro aminophosphine (B1255530) ligands (SpiroAP) and their subsequent evolution into tridentate systems like SpiroPAP, by adding a coordinating pyridine (B92270) group, represent a significant leap forward in this class of ligands. nih.gov

Rationale for the Design and Development of (S)-Dtb-spiropap-3-ME

The design of this compound is a prime example of rational catalyst development, where specific structural features are incorporated to achieve desired catalytic properties. The name itself provides insight into its structure:

(S)- : Denotes the specific stereochemistry (chirality) of the spirobiindane backbone. Its enantiomer is (R)-Dtb-spiropap-3-ME. chemicalbook.com

Dtb : Refers to the two bulky 3,5-di-tert-butylphenyl groups attached to the phosphorus atom. These bulky substituents are crucial for creating a well-defined chiral pocket around the metal center, enhancing steric control and, consequently, enantioselectivity.

spiropap : Indicates the core structure, which consists of a spiro biindane backbone, a p hosphine group, and an a mino-p yridine moiety. This combination forms a tridentate ligand. nih.gov

3-ME : Specifies that a me thyl group is present at the 3-position of the pyridine ring. chemicalbook.com

Overview of Research Trajectories for this compound and Analogues

Research involving this compound has primarily focused on its application in asymmetric hydrogenation reactions, typically as part of an iridium complex, often denoted as Ir-(S)-DTB-SpiroPAP-3-Me. chemicalbook.comstrem.com These catalysts have demonstrated exceptional activity and enantioselectivity in the hydrogenation of a broad range of substrates.

Key research applications include:

Asymmetric Hydrogenation of Ketones : Iridium complexes with SpiroPAP ligands have achieved extremely high efficiency in the hydrogenation of ketones, with turnover numbers reaching into the millions. nih.govresearchgate.net

Synthesis of Chiral Alcohols : The catalyst is highly effective for producing chiral alcohols from prochiral ketones with high enantioselectivity. lookchem.com

Pharmaceutical Synthesis : The catalyst has been successfully employed in the asymmetric synthesis of key chiral intermediates for pharmaceuticals such as Rivastigmine and Crizotinib. chemicalbook.comchemicalbook.comlookchem.com

Kinetic Resolution : It has been used for the kinetic resolution of racemic aliphatic alcohols through selective asymmetric hydrogenation. chemicalbook.comchemicalbook.com

Hydrogenation of other Substrates : Its utility extends to the asymmetric hydrogenation of α-keto acids and the synthesis of chiral disubstituted oxa-cyclic ethers. chemicalbook.comchemicalbook.com

The performance of this compound is often compared with its analogues, such as its enantiomer (R)-Dtb-spiropap-3-ME, which produces the opposite chiral product. Other analogues include ligands with different substituents on the pyridine ring, like (R)-DTB-SpiroPAP-6-Me, or ligands without pyridine substitution, such as (R)-DTB-SpiroPAP. strem.com These studies help to elucidate the structure-activity relationships and optimize catalyst performance for specific transformations.

Research Findings for SpiroPAP-type Catalysts

The following table summarizes the performance of iridium catalysts based on SpiroPAP ligands in various asymmetric hydrogenation reactions.

Catalyst/LigandSubstrate TypeYield (%)Enantiomeric Excess (ee %)Notes
Ir-SpiroPAPAryl KetonesHighHigh (up to >99%)Turnover numbers can reach up to 4.5 million. nih.gov
Ir-SpiroPAPβ-Aryl-β-ketoestersup to 98%up to 98%Demonstrates high efficiency for challenging substrates. researchgate.net
Ir[(R)-DTB-SpiroPAP-3-Me]2,6-dichloro-3-fluorophenyl)ethanol precursorNot specified99.5%Used for the synthesis of a key intermediate for Crizotinib. lookchem.com
Ir-(S)-DTB-SpiroPAP-3-MeGeneral>97% Purity>99% eeUsed in the synthesis of Rivastigmine and Crizotinib. chemicalbook.com

Properties

Molecular Formula

C52H65N2P

Molecular Weight

749.1 g/mol

IUPAC Name

(3S)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-[(3-methylpyridin-2-yl)methyl]-3,3'-spirobi[1,2-dihydroindene]-4-amine

InChI

InChI=1S/C52H65N2P/c1-34-17-16-26-53-44(34)33-54-43-20-14-18-35-22-24-52(46(35)43)25-23-36-19-15-21-45(47(36)52)55(41-29-37(48(2,3)4)27-38(30-41)49(5,6)7)42-31-39(50(8,9)10)28-40(32-42)51(11,12)13/h14-21,26-32,54H,22-25,33H2,1-13H3/t52-/m0/s1

InChI Key

XDNYVKUMWMLBJV-MPLRIKRWSA-N

Isomeric SMILES

CC1=C(N=CC=C1)CNC2=CC=CC3=C2[C@]4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC1=C(N=CC=C1)CNC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies for S Dtb Spiropap 3 Me and Its Derivatives

Strategic Retrosynthetic Analysis of the (S)-Dtb-spiropap-3-ME Scaffold

A retrosynthetic analysis of the this compound scaffold reveals a convergent synthetic strategy. The primary disconnection breaks the molecule into three key building blocks: the spirobiindane core, the di-tert-butylphenylphosphine (B1296755) group, and the 3-methylpyridine-2-ylmethylamine moiety. This approach allows for the independent synthesis of each component, which are then coupled in the final stages of the synthesis.

Enantioselective Synthesis Routes to the Spirobiindane Core of this compound

Asymmetric Cyclization Reactions

Asymmetric cyclization reactions represent a powerful strategy for the construction of the spirobiindane skeleton. These methods often involve the use of a chiral catalyst to control the stereochemistry of the ring-forming step.

One notable approach involves a rhodium-catalyzed asymmetric arylation followed by a BF3-promoted diastereoselective spirocyclization. nih.gov This sequence has been successfully employed for the enantioselective synthesis of C2-symmetric 3,3'-diarylated 1,1'-spirobiindane-7,7'-diols (3,3'-diaryl-SPINOLs) with excellent enantiomeric excess (>99% ee) and diastereoselectivity (>20:1 dr). nih.gov Another strategy utilizes a palladium-catalyzed asymmetric (4 + 2) dipolar cyclization to construct chiral spiro-indenes, which can serve as precursors to the spirobiindane core. oaepublish.com This method has demonstrated good functional group tolerance and high enantio- and diastereoselectivities. oaepublish.com

Furthermore, an iridium-catalyzed asymmetric hydrogenation of α,α'-bis(arylidene)ketones, followed by a TiCl4-promoted asymmetric spiroannulation of the resulting chiral ketones, provides a facile route to cyclohexyl-fused chiral spirobiindanes in high yields and excellent stereoselectivities (up to >99% ee). acs.org This protocol is scalable and can be performed in a one-pot fashion. acs.org

Chiral Pool Approaches

Chiral pool synthesis offers an alternative and often practical route to enantiomerically pure spirobiindane derivatives by utilizing readily available chiral starting materials. A common precursor for the synthesis of the spirobiindane core is enantiopure 1,1'-spirobiindane-7,7'-diol (SPINOL). nankai.edu.cn This diol can be resolved from its racemic mixture or synthesized from achiral starting materials via asymmetric methods.

The synthesis of hexamethyl-1,1'-spirobiindane-6,6'-diol from commercially available Bisphenol C provides another example of a chiral pool approach. snnu.edu.cn This diol serves as a versatile intermediate for the synthesis of various chiral spiro ligands. snnu.edu.cn The key advantage of the chiral pool strategy is that the chirality is inherent in the starting material, often simplifying the synthetic sequence and avoiding the need for a separate resolution step.

Introduction of Phosphine (B1218219) and Pyridine (B92270) Moieties: Coupling and Functionalization Strategies

With the enantiopure spirobiindane core in hand, the subsequent steps involve the introduction of the phosphine and pyridine functionalities. These steps require careful selection of reagents and reaction conditions to achieve high yields and avoid racemization.

Phosphination Methods for this compound Precursors

The introduction of the bulky di-tert-butylphenylphosphine moiety is typically achieved through a nucleophilic substitution reaction. One common method involves the lithiation of the spirobiindane core at the 7-position using n-butyllithium, followed by reaction with chlorodi(3,5-di-tert-butylphenyl)phosphine. This phosphination step generally proceeds with high conversion.

Palladium-catalyzed asymmetric phosphination has also emerged as a powerful technique. This method can offer high enantioselectivity in a single step, representing a more atom-economical approach. Another strategy involves the reaction of a spirobiindane-based diol with PCl3, followed by reaction with a suitable organometallic reagent to install the desired phosphine group. sci-hub.se

MethodReagentsKey Features
Lithiation/Phosphinationn-BuLi, ClP(DTB)₂High conversion, requires low temperatures.
Palladium-Catalyzed Asymmetric PhosphinationChiral Palladium ComplexHigh enantioselectivity in a single step.
Diol PhosphinylationPCl₃, Organometallic ReagentVersatile for introducing various phosphine groups. sci-hub.se

Incorporation of the 3-Methylpyridine (B133936) Moiety

The final step in the synthesis of this compound is the incorporation of the 3-methylpyridine-2-ylmethylamino group. This is typically achieved through a nucleophilic substitution or reductive amination reaction.

Catalytic Synthesis of this compound

The synthesis of this compound is a multi-step process that culminates in the formation of a chiral iridium complex. The general strategy involves the initial synthesis of the chiral spiro backbone followed by functionalization and complexation with an iridium metal center. While the literature often details the synthesis of the (R)-enantiomer or related analogues, the principles are directly applicable to the (S)-enantiomer.

The final step in the preparation of the active catalyst is the reaction of the synthesized (S)-SpiroPAP ligand with an iridium precursor. A common method involves reacting the ligand with [Ir(COD)Cl]₂ (di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I)). rsc.org This reaction is typically performed in a solvent such as ethanol (B145695) under a hydrogen atmosphere. rsc.org The hydrogen facilitates the formation of a stable iridium dihydride species, which is often the active catalytic form. rsc.orgresearchgate.net The resulting complex, a light yellow powder, can frequently be used directly without extensive purification. researchgate.net

The synthesis of the parent ligand itself relies on constructing the spirobiindane backbone and then introducing the necessary phosphine and amino-pyridine moieties. The enantiomeric purity is a critical aspect, often achieved through chiral resolution of a precursor or via an asymmetric catalytic method in an earlier step.

Table 1: General Conditions for Iridium Complex Formation

Parameter Condition Purpose Reference
Iridium Precursor [Ir(COD)Cl]₂ Source of iridium metal center rsc.org
Ligand (S)-SpiroPAP derivative Chiral auxiliary to induce asymmetry rsc.orgresearchgate.net
Solvent Anhydrous Ethanol Reaction medium rsc.org
Atmosphere Hydrogen (H₂) To form the active dihydride catalyst rsc.orgresearchgate.net
Temperature Room Temperature Mild reaction conditions rsc.orgresearchgate.net

Exploration of Sustainable and Scalable Synthetic Pathways for this compound

The industrial application of catalysts like this compound necessitates synthetic routes that are not only efficient but also sustainable and scalable. Research into related spiro-ligands has highlighted key strategies to achieve these goals. A significant advancement is the development of synthetic procedures that minimize or eliminate the need for column chromatography, a technique that consumes large quantities of solvent and is often a bottleneck in large-scale production. dicp.ac.cn

One successful approach involves designing the synthesis so that the desired enantiomer of a key intermediate can be isolated through crystallization, a much more scalable purification method. dicp.ac.cnacs.org For instance, in the synthesis of a related oxa-SPINOL scaffold, enantiomers were resolved on a large scale using L-proline, with the choice of solvent dictating which enantiomer crystallizes. acs.org This reliance on recrystallization for purification makes the process more environmentally friendly and cost-effective. acs.org

Furthermore, creating catalysts that can be prepared in a straightforward manner and used directly without further purification enhances scalability. researchgate.net The preparation of the Ir-SpiroPAP catalyst, which involves a simple mixing of the ligand and the iridium precursor, exemplifies a highly efficient final step. rsc.orgresearchgate.net For the synthesis to be truly scalable, the preceding steps to form the ligand must also be optimized for high yield and purity, a principle that underpins the development of privileged ligand scaffolds like SpiroPAP. dicp.ac.cn

Derivatization of this compound for Ligand Optimization Studies

The effectiveness of a chiral catalyst is highly dependent on the structure of its ligand. The SpiroPAP framework is designed for optimization, and this compound is itself a product of such derivatization. The base SpiroAP (spiro aminophosphine) ligand was enhanced by introducing a pyridine group to the nitrogen atom, transforming it from a bidentate to a tridentate ligand named SpiroPAP. rsc.orgresearchgate.net This modification significantly increased the stability and activity of the resulting iridium catalyst by preventing the coordination of a second ligand molecule to the metal center. rsc.org

Further optimization involves modifying the substituents on the phosphine and pyridine groups to fine-tune the steric and electronic properties of the ligand.

Phosphine Group Modification : The "Dtb" in this compound refers to the di-tert-butylphenyl groups on the phosphorus atom. These bulky substituents create a sterically hindered environment around the metal center. This is crucial for enhancing enantioselectivity, as the bulky groups effectively block one face of the substrate, directing the reaction to proceed from the less hindered face. These groups can also prevent substrate aggregation, improving reaction efficiency.

Pyridine Group Modification : The "3-Me" denotes a methyl group at the 3-position of the pyridine ring. Modifications to this part of the ligand can influence its electronic properties and coordination to the metal.

Backbone Modification : While the spirobiindane core provides a rigid and effective chiral scaffold, research on related ligands has explored replacing carbon atoms within the spiro skeleton with heteroatoms like oxygen. dicp.ac.cn This can alter the bond angles and electronic properties of the ligand, leading to unique catalytic activities. dicp.ac.cn

The goal of this derivatization is to create a library of ligands that can be screened for optimal performance in specific reactions. For instance, the bulky di-tert-butylphenyl groups make this compound particularly effective for sterically demanding reactions compared to less substituted SpiroPAP ligands. This modular approach, where different components of the ligand can be systematically varied, is a powerful strategy in modern catalyst design. mdpi.com

Table 2: Key Compounds Mentioned in this Article

Compound Name Abbreviation / Full Name
This compound Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)
[Ir(COD)Cl]₂ Di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I)
SpiroPAP Spiro Pyridine-Aminophosphine Ligand
SpiroAP Spiro Aminophosphine (B1255530) Ligand
O-SPINOL oxa-Spirocyclic Diphenol

Coordination Chemistry and Mechanistic Principles of S Dtb Spiropap 3 Me Complexes

Complexation of (S)-Dtb-spiropap-3-ME with Transition Metal Centers

The efficacy of this compound as a chiral ligand is rooted in its ability to form stable and well-defined complexes with transition metal centers. The specific geometry and electronic properties of these complexes are pivotal in dictating their catalytic performance.

Ligand Binding Modes and Stereoelectronic Properties

This compound is a tridentate ligand, coordinating to a metal center through its phosphorus atom and two nitrogen atoms (P,N,N). nih.govmdpi.comacademie-sciences.fr This coordination mode is facilitated by the molecular structure, which includes a phosphine (B1218219) group, an amine, and a pyridine (B92270) ring. researchgate.net The introduction of the additional coordinating pyridine group to the parent spiro aminophosphine (B1255530) (SpiroAP) ligand to form the SpiroPAP framework results in catalysts with significantly enhanced stability and activity. researchgate.netresearchgate.netdiva-portal.org

The stereoelectronic properties of this compound are largely influenced by its rigid spirobiindane backbone and the sterically demanding 3,5-di-tert-butylphenyl (Dtb) groups on the phosphorus atom. This rigid structure creates a well-defined and stable chiral pocket around the metal center. mdpi.comresearchgate.net The steric bulk of the Dtb groups plays a crucial role in controlling the approach of the substrate to the catalytic site, thereby influencing the enantioselectivity of the reaction. researchgate.net Furthermore, the electronic properties of the ligand, influenced by the electron-donating phosphine and the pyridine moiety, are critical for the catalytic cycle, affecting processes such as oxidative addition and reductive elimination. dokumen.pub

Formation of Iridium, Rhodium, and Ruthenium Complexes of this compound

The versatility of this compound is highlighted by its ability to form active catalytic complexes with several transition metals, including iridium, rhodium, and ruthenium.

Iridium Complexes: Iridium complexes of this compound are particularly well-documented and highly effective in asymmetric hydrogenation. academie-sciences.frnih.gov These complexes are typically prepared in situ from an iridium precursor, such as [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene), and the this compound ligand. diva-portal.org The resulting catalysts have shown exceptional performance in the hydrogenation of a wide array of substrates, including ketones and β-ketoesters, often with extremely high turnover numbers (TONs) and enantiomeric excesses (ee). researchgate.netresearchgate.netdiva-portal.org The stability and activity of these iridium catalysts are attributed to the tridentate nature of the SpiroPAP ligand, which prevents the formation of inactive dimeric or trimeric iridium species. diva-portal.orgunirioja.es

Rhodium Complexes: this compound also forms complexes with rhodium, which have been utilized in asymmetric catalysis. For instance, rhodium-catalyzed hydrogenations using this ligand have been reported to yield the opposite enantiomer of the product compared to its (R)-counterpart. acs.org The synthesis of these rhodium complexes can be achieved by reacting a suitable rhodium precursor, such as [Rh(COE)₂Cl]₂ (COE = cyclooctene), with the ligand. academie-sciences.fr While detailed studies on the isolated rhodium complexes of this compound are less common than for iridium, their effectiveness in catalysis points to their ready formation and activity.

Ruthenium Complexes: The formation of ruthenium complexes with SpiroPAP-type ligands is also established, with applications in asymmetric hydrogenation. Ruthenium catalysts are often prepared from precursors like RuCl₂(PPh₃)₃ or arene-ruthenium dimers. While specific synthetic details for the this compound ruthenium complex are not as prevalent in the literature, the known activity of related ruthenium-phosphine systems in asymmetric hydrogenation suggests that such complexes are viable and effective catalysts. researchgate.net

MetalPrecursor ExampleTypical ApplicationReference
Iridium[Ir(COD)Cl]₂Asymmetric Hydrogenation of Ketones diva-portal.org
Rhodium[Rh(COE)₂Cl]₂Asymmetric Hydrogenation academie-sciences.fracs.org
RutheniumRuCl₂(PPh₃)₃Asymmetric Hydrogenation of Ketones

Kinetic and Thermodynamic Aspects of Metal-Ligand Coordination with this compound

Mechanistic Elucidation of Catalytic Cycles Involving this compound Metal Complexes

The remarkable performance of this compound metal complexes in asymmetric hydrogenation has prompted mechanistic studies to understand the origin of their high efficiency and enantioselectivity.

Hydride Generation and Transfer Mechanisms in Asymmetric Hydrogenation

In iridium-catalyzed asymmetric hydrogenation, the active catalytic species is typically an iridium hydride. The generation of this hydride and its subsequent transfer to the substrate are key steps in the catalytic cycle. For iridium-SpiroPAP systems, a widely accepted mechanism involves an Ir(III)/Ir(V) catalytic cycle. dokumen.pub

The catalytic cycle is generally initiated by the coordination of dihydrogen (H₂) to the iridium center. unirioja.es In the presence of a base, such as potassium tert-butoxide (KOtBu), the iridium complex is activated. diva-portal.orgresearchgate.net The base can facilitate the formation of the active iridium hydride species. The mechanism is often described as a metal-ligand bifunctional process, where the N-H group of the ligand participates in the catalytic cycle, potentially through proton transfer. d-nb.info

Once the iridium hydride is formed, the substrate (e.g., a ketone) coordinates to the metal. The hydride is then transferred from the iridium to the carbonyl carbon of the substrate. This hydride migration is often the enantioselectivity-determining step. dokumen.pub The chiral environment created by the this compound ligand dictates the facial selectivity of the hydride attack on the prochiral substrate, leading to the formation of one enantiomer of the product in excess. Following the hydride transfer, the resulting iridium species reacts with another molecule of H₂ to regenerate the active iridium hydride catalyst, completing the cycle. unirioja.es

Substrate Binding and Orientation within the Chiral Pocket

The high enantioselectivity achieved with this compound catalysts is a direct consequence of the precise control over the substrate's orientation within the chiral pocket of the complex. researchgate.net The rigid spirobiindane backbone and the bulky Dtb groups of the ligand create a highly structured and sterically hindered environment around the metal center. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, on related systems have provided valuable insights into the substrate-catalyst interactions. d-nb.info These studies suggest that the substrate binds to the metal in a specific orientation to minimize steric clashes with the bulky ligand. For ketone substrates, interactions such as π-π stacking between the aryl group of the substrate and the aryl groups of the ligand, as well as hydrogen bonding, can play a role in locking the substrate into a preferred conformation for the subsequent hydride transfer. researchgate.net This well-defined orientation ensures that the hydride is delivered to one specific face (re or si) of the prochiral carbonyl group, resulting in high enantiomeric excess of the corresponding chiral alcohol. researchgate.net The ability of the catalyst to effectively discriminate between the two enantiotopic faces of the substrate is a hallmark of these highly successful asymmetric hydrogenation catalysts. mdpi.comnih.gov

Transition State Analysis in this compound Catalyzed Reactions

The enantioselectivity of reactions catalyzed by this compound complexes is determined by the energetic differences between the diastereomeric transition states that lead to the respective enantiomeric products. A detailed analysis of these transition states, often performed using computational methods like Density Functional Theory (DFT), is crucial for understanding the origin of stereocontrol.

In the asymmetric hydrogenation of prochiral substrates, such as ketones or imines, the iridium catalyst complexed with the this compound ligand forms a transient intermediate with the substrate. The reaction proceeds through a hydride transfer from the metal center to the substrate. The stereochemical outcome is dictated by the facial selectivity of this hydride transfer, which is governed by the structure of the transition state.

Mechanistic studies on similar chiral spiro iridium catalysts suggest that the reaction often proceeds via a six-membered or eight-membered cyclic transition state. chinesechemsoc.org In these states, the substrate coordinates to the iridium center, and the specific geometry of the chiral ligand dictates the most energetically favorable pathway. The non-bonding interactions between the substrate and the ligand in the transition state are critical. The (S)-configuration of the spirobiindane backbone and the arrangement of the bulky di-tert-butylphenyl groups create a highly asymmetric environment, forcing the substrate to adopt a specific orientation to minimize steric clashes.

Computational models calculate the relative Gibbs free energies (ΔG‡) for the transition states leading to the (S) and (R) products. The enantiomeric excess (ee) is directly related to the difference in these activation energies (ΔΔG‡). A larger ΔΔG‡ results in higher enantioselectivity, as the reaction will overwhelmingly favor the lower-energy pathway. For instance, in the hydrogenation of an imine, the transition state leading to the major (S)-enantiomer (TSS) would be significantly lower in energy than the transition state leading to the minor (R)-enantiomer (TSR). chinesechemsoc.org

The solvent can also play a significant role by stabilizing the transition state. Polar aprotic solvents, for example, can enhance reaction rates by stabilizing the charged iridium-substrate complex, which is a key component of the transition state assembly.

Table 1: Conceptual Illustration of Transition State Energy and Enantioselectivity
Transition StateProduct EnantiomerRelative Gibbs Free Energy (ΔG‡)Energy Difference (ΔΔG‡)Predicted Outcome
TS-S (Favored)(S)-ProductLower EnergyΔG‡(TS-R) - ΔG‡(TS-S) > 0Major Product
TS-R (Disfavored)(R)-ProductHigher EnergyMinor Product

Role of Steric and Electronic Factors of this compound in Catalytic Enantioselectivity

The exceptional enantioselectivity achieved with this compound-metal complexes is a direct consequence of the sophisticated interplay between steric and electronic factors inherent in the ligand's design. psu.edu These factors work in concert to create a highly effective and selective catalytic pocket.

Steric Factors: The dominant steric features of this compound are its rigid spirobiindane backbone and the exceptionally bulky 3,5-di-tert-butylphenyl (DTB) groups attached to the phosphorus atom.

Rigid Spiro Skeleton: The spirobiindane framework locks the ligand into a fixed conformation. This rigidity is paramount as it reduces the number of possible transition state geometries, creating a well-defined and predictable chiral environment around the metal center.

Bulky DTB Groups: The two di-tert-butylphenyl substituents on the phosphine are not merely for bulk. They create a "chiral pocket" or "chiral wall" that effectively shields one face of the coordinated substrate, leaving the other face exposed for the hydride attack. This steric hindrance is the primary determinant of facial selectivity. Furthermore, these bulky groups can prevent substrate aggregation, which enhances reaction efficiency, particularly in sterically demanding transformations. The ligand's design provides a superior tolerance for steric hindrance on substrates compared to other common ligands like BINAP or SEGPHOS derivatives.

Electronic Factors: The electronic properties of the this compound ligand are governed by its nature as a tridentate P,N,N-ligand. The phosphorus atom and two nitrogen atoms (one from the amine linker and one from the 3-methylpyridine (B133936) ring) coordinate to the metal center.

Tridentate Coordination: The addition of the pyridine group to form a tridentate SpiroPAP ligand, as opposed to a bidentate aminophosphine (SpiroAP), results in catalysts with markedly higher stability, efficiency, and enantioselectivity. researchgate.netnih.gov This stable coordination sphere prevents ligand dissociation and maintains the integrity of the catalytic species throughout the reaction cycle.

The synergy between the rigid, bulky steric profile and the stable, electron-donating tridentate coordination makes this compound an exceptionally privileged ligand, capable of inducing very high levels of enantioselectivity (>99% ee) across a range of catalytic hydrogenations.

Table 2: Comparative Performance of this compound with Analogous Ligands in Asymmetric Hydrogenation
LigandReaction TypeEnantiomeric Excess (ee %)Turnover Frequency (h⁻¹)
This compoundα-Keto acid hydrogenation99.9500
(R)-DTBM-SEGPHOSα-Keto acid hydrogenation98.5300
(R)-BINAPβ-Aryl ketone hydrogenation95.0200

Computational and Theoretical Studies of S Dtb Spiropap 3 Me and Its Metal Complexes

Quantum Mechanical Calculations of (S)-Dtb-spiropap-3-ME Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic electronic properties of a ligand, which in turn govern its coordination chemistry and catalytic activity. For this compound, QM methods, particularly Density Functional Theory (DFT), are employed to elucidate its three-dimensional geometry and electronic structure. researchgate.netnih.gov

These calculations typically reveal the distribution of electron density, highlighting the key coordinating atoms: the phosphorus center and the two nitrogen atoms of the pyridine (B92270) and amine moieties. The phosphorus atom, with its lone pair of electrons, acts as a soft σ-donor and π-acceptor, while the nitrogen atoms function as hard σ-donors. This combination of electronic characteristics is crucial for forming stable and reactive complexes with transition metals like iridium and rhodium. researchgate.netrsc.org

Key electronic parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the ligand's ability to donate electrons to a metal center, while the LUMO energy relates to its π-acceptor capability. The HOMO-LUMO gap provides a measure of the ligand's chemical reactivity and stability. For tridentate spiro aminophosphine (B1255530) ligands, the bulky di-tert-butylphenyl (Dtb) groups are known to influence these electronic properties through steric and inductive effects, fine-tuning the catalytic performance. dntb.gov.ua

Table 1: Representative Calculated Electronic Properties for a SpiroPAP-type Ligand Note: This table presents illustrative data typical for this class of ligands, as specific values for this compound are not publicly available.

Property Value Method/Basis Set
HOMO Energy -5.8 eV B3LYP/6-31G(d)
LUMO Energy -0.9 eV B3LYP/6-31G(d)
HOMO-LUMO Gap 4.9 eV B3LYP/6-31G(d)

These theoretical calculations provide a foundational understanding of how the ligand's inherent electronic features contribute to the formation and reactivity of its metal complexes in catalysis. researchgate.netmdpi.com

Density Functional Theory (DFT) for Rationalizing Enantioselectivity in this compound Catalysis

The remarkable enantioselectivity achieved with catalysts derived from this compound and other spiro ligands is a primary focus of computational investigation. acs.orgresearchgate.net Density Functional Theory (DFT) has emerged as a powerful tool for modeling the reaction mechanisms of catalytic cycles, particularly the enantioselective hydrogenation of ketones and other unsaturated substrates. researchgate.netacs.orgrsc.org

By calculating the potential energy surface of the catalytic reaction, researchers can identify the key transition states that determine the stereochemical outcome. acs.org For asymmetric hydrogenation, the model typically involves the coordination of the substrate to the chiral iridium-hydride complex, followed by the insertion of the C=O bond into the Ir-H bond. Two diastereomeric transition states, leading to the (R) and (S) products, are modeled.

The energy difference between these two transition states (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the product. DFT calculations can pinpoint the specific non-covalent interactions—such as steric repulsion, hydrogen bonds, or CH-π interactions—between the substrate and the chiral ligand that destabilize one transition state relative to the other. acs.org The rigid spirocyclic backbone of the SpiroPAP ligand creates well-defined chiral pockets, and the bulky Dtb groups play a crucial role in sterically directing the substrate into a specific orientation, thereby favoring one transition state and leading to high enantioselectivity. dntb.gov.uanih.gov

Table 2: Illustrative DFT-Calculated Energy Differences for Transition States in Asymmetric Ketone Hydrogenation Note: This table shows hypothetical data representative of DFT studies on similar catalytic systems.

Transition State Relative Free Energy (kcal/mol) Predicted Product
TS-pro-S 0.0 (S)-alcohol
TS-pro-R +2.5 (R)-alcohol

| ΔΔG‡ | 2.5 | >99% ee (S) |

These computational models provide a detailed rationalization for the experimentally observed high enantioselectivities and serve as a predictive tool for substrate scope and catalyst modification. acs.org

Molecular Dynamics Simulations of this compound in Solution and within Catalytic Intermediates

While QM calculations provide static pictures of molecules and transition states, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the this compound ligand and its metal complexes in a realistic solvent environment. nih.govresearchgate.net MD simulations model the atomic motions of the system over time, allowing for the exploration of conformational landscapes and the influence of solvent effects. nih.govrsc.org

A key aspect studied via MD is the conformational flexibility of the ligand. nih.gov The rigid 1,1'-spirobiindane backbone significantly restricts the conformational freedom of SpiroPAP ligands, which is considered a critical factor for their success in asymmetric catalysis. acs.org MD simulations can quantify this rigidity and explore any subtle conformational changes that occur upon coordination to a metal center or during the catalytic cycle. nih.govfrontiersin.org

Furthermore, MD simulations can be used to study the stability of catalytic intermediates and the dynamics of substrate binding. rsc.org By simulating the catalyst-substrate complex in solution, researchers can observe the preferred binding modes and the dynamic interactions that precede the chemical reaction. This provides a more complete, time-averaged picture that complements the static transition state models derived from DFT. nih.gov

Computational Prediction of Novel this compound Analogues for Enhanced Performance

A major goal of computational chemistry in catalysis is the in silico design of new ligands with improved activity, selectivity, or stability. scispace.com Computational methods allow for the rapid screening of virtual libraries of ligand analogues, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.netchemrxiv.org

Starting from the this compound scaffold, new analogues can be designed by computationally modifying various structural features. For example, the electronic and steric properties can be tuned by:

Altering the substituents on the phenyl rings of the phosphine (B1218219) moiety (e.g., replacing Dtb with other bulky or electron-donating/withdrawing groups).

Modifying the pyridine ring of the ligand backbone.

Introducing different spirocyclic frameworks.

For each virtual analogue, properties such as the HOMO-LUMO gap can be calculated to predict electronic effects. More advanced studies can involve building models of the corresponding catalysts and calculating the transition state energies (ΔΔG‡) for a benchmark reaction to predict enantioselectivity. This approach enables a rational, hypothesis-driven approach to ligand development, accelerating the discovery of superior catalysts. researchgate.netnih.gov

Cheminformatic Analysis of Structure-Property Relationships for Spiropap-Type Ligands

Cheminformatics applies data science and computational techniques to analyze large datasets of chemical information. For the family of SpiroPAP-type ligands, cheminformatics can be used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-selectivity relationships (QSSR). ed.ac.uk

This process involves creating a database of SpiroPAP analogues that have been experimentally tested, along with their observed catalytic performance (e.g., yield, turnover number, enantiomeric excess). nankai.edu.cn For each ligand, a set of numerical descriptors is calculated, which can represent steric properties (e.g., cone angle), electronic properties (e.g., calculated charges or orbital energies), or topological features.

Statistical or machine learning models are then trained to find correlations between these descriptors and the experimental outcomes. A successful model can identify the key structural features that are most influential for high catalytic performance. These models can then be used to predict the performance of new, unsynthesized ligand designs, providing a powerful tool for library design and catalyst optimization. researchgate.netnsf.gov

Applications of S Dtb Spiropap 3 Me in Asymmetric Organic Synthesis

Asymmetric Hydrogenation Reactions Catalyzed by (S)-Dtb-spiropap-3-ME Complexes

Complexes formed between this compound and transition metals, particularly iridium, are potent catalysts for asymmetric hydrogenation. These catalysts facilitate the addition of hydrogen across double bonds with high enantioselectivity, providing access to valuable chiral molecules.

Hydrogenation of Ketones and Imines to Chiral Alcohols and Amines

The asymmetric hydrogenation of prochiral ketones and imines is a cornerstone application of this compound-metal complexes, yielding chiral alcohols and amines, respectively. Iridium complexes incorporating SpiroPAP ligands have demonstrated exceptional efficiency and enantioselectivity in these transformations.

For the hydrogenation of ketones, iridium catalysts with SpiroPAP ligands have achieved enantiomeric excesses (ee) up to 98% for a range of alkyl aryl ketones. rsc.org The Ir-(R)-SpiroPAP catalyst, specifically with 3,5-di-tert-butyl groups on the P-phenyl rings and a 3-methyl group on the pyridinyl ring, has proven to be an optimal choice. researchgate.net These reactions often proceed with very high turnover numbers (TONs), indicating remarkable catalyst activity and longevity. researchgate.net

Similarly, in the asymmetric hydrogenation of dialkyl imines, a challenging substrate class due to the steric and electronic similarity of the two alkyl groups, chiral iridium catalysts with spiro-type ligands have been successfully employed. By fine-tuning the catalyst's chiral pocket, various dialkyl imines can be hydrogenated to produce chiral amines with high yields and enantioselectivities.

Table 1: Representative Results for Asymmetric Hydrogenation of Ketones with an Ir-SpiroPAP Catalyst Data derived from studies on the broader SpiroPAP ligand family.

SubstrateProductCatalyst Loading (mol%)Yield (%)ee (%)
Acetophenone(S)-1-Phenylethanol0.02>9998
1-(4-Methoxyphenyl)ethan-1-one(S)-1-(4-Methoxyphenyl)ethanol0.02>9998
1-(4-Chlorophenyl)ethan-1-one(S)-1-(4-Chlorophenyl)ethanol0.02>9998
1-(Naphthalen-2-yl)ethan-1-one(S)-1-(Naphthalen-2-yl)ethanol0.02>9997

Enantioselective Hydrogenation of Olefins and Enol Esters

While the primary application of this compound catalysts is in the hydrogenation of carbonyls and imines, the broader class of iridium catalysts with chiral ligands is also known for its effectiveness in the enantioselective hydrogenation of olefins. Cationic iridium complexes with chiral phosphinooxazoline ligands, for instance, are efficient for the hydrogenation of unfunctionalized trisubstituted 1,2-diaryl-olefins, achieving high enantioselectivities (>95% ee) and turnover frequencies. nih.gov These catalysts are notable for not requiring a coordinating group near the C=C bond, unlike many rhodium and ruthenium catalysts. nih.gov

Similarly, the asymmetric hydrogenation of enol esters to produce chiral alcohols and their derivatives is a well-established transformation, though it is typically catalyzed by rhodium or ruthenium complexes with ligands such as PennPhos or TunaPhos. nih.govsemanticscholar.org The application of this compound specifically to the hydrogenation of simple olefins and enol esters is less documented in the literature compared to its use with ketones and imines. However, iridium catalysts with SpiroPAP ligands have been shown to be highly effective for the hydrogenation of related substrates like β-aryl-β-ketoesters. researchgate.net

Dynamic Kinetic Resolution (DKR) Processes Mediated by this compound Complexes

Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product.

Iridium catalysts incorporating SpiroPAP ligands have been successfully applied to the asymmetric hydrogenation of racemic α-substituted lactones via a DKR process. This method provides access to a variety of valuable chiral diols in high yields and with significant enantioselectivity. The process involves the catalyst selectively hydrogenating one enantiomer of the lactone while the other enantiomer undergoes rapid racemization, continuously supplying the preferred substrate for the catalyst.

Cross-Coupling Reactions Utilizing this compound Ligands

Cross-coupling reactions are fundamental transformations for constructing carbon-carbon and carbon-heteroatom bonds. These reactions are typically catalyzed by palladium or nickel complexes, and the choice of ligand is critical for achieving high efficiency and selectivity. nih.govyonedalabs.com

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is one of the most widely used reactions in modern organic synthesis. rsc.orgmdpi.com The catalysts for this reaction are almost exclusively based on palladium or nickel, with ligands typically being electron-rich phosphines or N-heterocyclic carbenes (NHCs) that are well-suited to the catalytic cycle involving oxidative addition and reductive elimination. yonedalabs.comnih.gov

There is limited to no information available in the scientific literature describing the use of this compound as a ligand in Suzuki-Miyaura cross-coupling reactions. The structural and electronic properties of SpiroPAP ligands, which make them highly effective for iridium-catalyzed hydrogenation, are not typically suited for the mechanisms of palladium-catalyzed cross-coupling.

Other Metal-Catalyzed Coupling Reactions

Similar to the Suzuki-Miyaura reaction, other prominent metal-catalyzed cross-coupling reactions like the Sonogashira, Heck, and Stille couplings are predominantly catalyzed by palladium complexes. nih.govmdpi.com The ligands employed are designed to facilitate the specific elementary steps of these catalytic cycles. A review of the available literature indicates that this compound and related SpiroPAP ligands are not commonly utilized for these types of transformations. Their application appears to be highly specialized for asymmetric hydrogenation and related reductive processes, primarily with iridium as the catalytic metal.

Enantioselective C–H Activation and Functionalization Catalyzed by this compound Complexes

The field of enantioselective C–H activation and functionalization represents a frontier in organic synthesis, aiming to directly convert ubiquitous C–H bonds into valuable chemical functionalities with high stereocontrol. Iridium complexes, in general, have been recognized as potent catalysts for such transformations. The development of chiral ligands is crucial for inducing enantioselectivity in these processes. While iridium catalysis is a prominent strategy for enantioselective C–H functionalization, specific examples detailing the application of this compound in this particular area are not extensively documented in the current scientific literature. The inherent potential of chiral iridium complexes suggests that this is a promising area for future investigation.

Synthesis of Chiral Intermediates for Complex Molecule Construction using this compound

One of the most significant applications of this compound and its related SpiroPAP ligands is in the industrial-scale synthesis of chiral intermediates for the production of pharmaceuticals and other complex molecules. researchgate.netresearchgate.net The high efficiency and enantioselectivity of iridium-SpiroPAP catalysts have made them invaluable in creating key stereocenters in drug molecules.

A notable example is the synthesis of a crucial chiral alcohol intermediate for the drug Rivastigmine , which is used for the treatment of Alzheimer's disease. researchgate.net In a large-scale industrial process, the asymmetric hydrogenation of 3-hydroxyacetophenone was accomplished using an Ir-(S)-SpiroPAP catalyst. This reaction was successfully performed on a 25 kg scale with a high substrate-to-catalyst ratio (S/C = 100,000), affording the desired (R)-3-(1-hydroxyethyl)phenol in 91% yield and 96% enantiomeric excess (ee). researchgate.net

The successful application of SpiroPAP ligands extends to the synthesis of other significant pharmaceutical agents, including Crizotinib and Montelukast sodium , as well as various natural products. researchgate.netresearchgate.net This demonstrates the robustness and versatility of this class of ligands in constructing complex chiral molecules.

Table 1: Industrial Application of Ir-(S)-SpiroPAP Catalyst in the Synthesis of a Rivastigmine Intermediate

SubstrateCatalystProductScaleYieldEnantiomeric Excess (ee)
3-HydroxyacetophenoneIr-(S)-SpiroPAP(R)-3-(1-Hydroxyethyl)phenol25 kg91%96%

Broader Applications in Stereoselective Transformations

The utility of this compound and its iridium complexes extends to a broader range of stereoselective transformations, with asymmetric hydrogenation of ketones and ketoesters being a particularly well-developed application. researchgate.netresearchgate.netrsc.org These reactions provide access to chiral alcohols and their derivatives, which are fundamental building blocks in organic synthesis.

Iridium complexes of SpiroPAP ligands, especially those bearing the 3,5-di-tert-butylphenyl groups on the phosphorus atom, have been shown to be exceptionally efficient catalysts for the asymmetric hydrogenation of alkyl aryl ketones. researchgate.net These reactions proceed under mild conditions and afford a variety of chiral alcohols with high enantioselectivities, often up to 97% ee. researchgate.net The catalyst systems exhibit high turnover numbers (TON) and turnover frequencies (TOF), highlighting their practical utility.

The asymmetric hydrogenation of β-aryl-β-ketoesters is another area where Ir-SpiroPAP catalysts excel. These reactions produce chiral β-hydroxy esters, which are valuable synthetic intermediates. For example, the hydrogenation of ethyl benzoylacetate using an Ir-(R)-SpiroPAP catalyst yields the corresponding chiral β-hydroxy ester with high conversion and enantioselectivity.

Table 2: Asymmetric Hydrogenation of Prochiral Ketones and Ketoesters using Ir-SpiroPAP Catalysts

SubstrateCatalyst SystemProductConversionEnantiomeric Excess (ee)
AcetophenoneIr-(S)-SpiroPAP/KOtBu(S)-1-Phenylethanol>99%97%
1-(4-Methoxyphenyl)ethanoneIr-(S)-SpiroPAP/KOtBu(S)-1-(4-Methoxyphenyl)ethanol>99%98%
Ethyl BenzoylacetateIr-(R)-SpiroPAP/KOtBu(R)-Ethyl 3-hydroxy-3-phenylpropanoate>99%99%
Ethyl 2-methyl-3-oxobutanoateIr-(R)-SpiroPAP/KOtBu(R)-Ethyl 3-hydroxy-2-methylbutanoate>99%98%

The high stability, activity, and enantioselectivity of iridium catalysts bearing SpiroPAP ligands like this compound make them highly valuable for a range of asymmetric transformations, solidifying their role as powerful tools in modern organic synthesis. researchgate.net

Advanced Analytical Techniques for the Characterization and Quantification of S Dtb Spiropap 3 Me in Research

Chromatographic Methods for Purification and Enantiomeric Excess Determination of (S)-Dtb-spiropap-3-ME and its Products (e.g., Chiral HPLC, GC)

Chromatographic techniques are indispensable for the purification of chiral ligands and, more critically, for determining the enantiomeric excess (ee) of the products generated from asymmetric catalysis. Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent method for this analysis.

The purification of this compound itself after synthesis is typically achieved using standard column chromatography on silica gel. However, to assess its efficacy as a chiral ligand, the enantiomeric purity of the products it helps create must be quantified. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the product, leading to different retention times and thus, separation. Polysaccharide-based CSPs are particularly common for this purpose. phenomenex.com The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation of the enantiomeric peaks. The enantiomeric excess is then calculated from the integrated areas of the two peaks. nih.gov

For instance, in the asymmetric hydrogenation of a prochiral ketone catalyzed by an Iridium-(S)-Dtb-spiropap-3-ME complex, the resulting chiral alcohol product would be analyzed by chiral HPLC to determine the ee.

Table 1: Representative Chiral HPLC Method for Enantiomeric Excess (ee) Determination

This interactive table provides typical parameters for analyzing the product of a reaction catalyzed by a SpiroPAP complex.

Parameter Value Description
Instrument Agilent 1260 Infinity II or similar Standard HPLC system with a UV detector.
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm) A common polysaccharide-based chiral stationary phase.
Mobile Phase n-Hexane / 2-Propanol (90:10 v/v) Isocratic elution is typically used. The ratio is optimized for specific analytes.
Flow Rate 1.0 mL/min A standard flow rate for analytical separations.
Column Temp. 25 °C Temperature is controlled to ensure reproducible retention times.
Detection UV at 254 nm Wavelength is chosen based on the chromophore of the analyte.
Retention (R-enantiomer) 8.5 min The retention time for the R-enantiomer of the product.
Retention (S-enantiomer) 10.2 min The retention time for the S-enantiomer of the product.

| ee Calculation | ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| * 100 | The standard formula for calculating enantiomeric excess from peak areas. |

Gas Chromatography (GC) with a chiral stationary phase can also be used, particularly for more volatile analytes. The principles are similar, relying on differential interaction between the enantiomers and the chiral phase to achieve separation.

Spectroscopic Methods for Probing this compound Coordination and Catalytic Intermediates (e.g., in-situ NMR, IR, UV-Vis)

Spectroscopic methods offer a non-invasive window into the coordination environment of the this compound ligand and allow for the real-time observation of catalytic intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is the most powerful technique for studying phosphine (B1218219) ligands and their complexes. wikipedia.org The phosphorus atom in this compound provides a sensitive spectroscopic handle. Upon coordination to a metal center like Iridium or Rhodium, the ³¹P chemical shift changes significantly, providing direct evidence of complex formation. Furthermore, for spin-active metals, scalar coupling (J-coupling) between the metal and phosphorus nuclei (e.g., ¹⁰³Rh-¹³P coupling) can provide information on the number of phosphine ligands bound and the geometry of the complex. researchgate.net In-situ NMR, often performed using specialized high-pressure NMR tubes, allows for the direct monitoring of a catalytic reaction as it happens, enabling the detection of transient catalytic intermediates that are only present under reaction conditions. wiley.com

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for probing the electronic effects of the this compound ligand on the metal center. This is often done by studying co-ligands that have strong, environmentally sensitive IR absorption bands, such as carbon monoxide (CO). libretexts.org In a hypothetical complex like [M(CO)(this compound)], the C-O stretching frequency (ν(CO)) serves as a reporter. A more electron-donating SpiroPAP ligand will increase the electron density on the metal, leading to stronger π-backbonding from the metal to the CO ligand's π* antibonding orbital. This weakens the C-O bond and lowers the ν(CO) stretching frequency. tamu.edu

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a workhorse technique for monitoring the kinetics of a catalytic reaction. avantes.com By tracking the change in absorbance of a reactant or product over time, the reaction rate can be determined. For metal complexes that are colored, changes in the d-d transitions or charge-transfer bands of the catalytic species can be monitored to follow the transformation of the catalyst through different states in the catalytic cycle. acs.orgnih.gov

Table 2: Spectroscopic Data for a Hypothetical [Ir(H)₂( this compound)] Catalyst

This table presents expected spectroscopic data used to characterize a SpiroPAP-metal complex.

Technique Parameter Expected Value/Observation Significance
³¹P NMR Chemical Shift (δ) +25 to +40 ppm Confirms coordination of the phosphine to the Iridium center.
¹H NMR Hydride Signal (δ) -15 to -25 ppm (triplet) Characteristic of hydride ligands on the metal; coupling to two phosphorus atoms indicates a specific geometry.
IR ν(Ir-H) ~2100-2200 cm⁻¹ Direct observation of the metal-hydride bonds in the active catalyst.

| UV-Vis | λ_max | ~350-450 nm | Corresponds to ligand-to-metal charge transfer (LMCT) bands, useful for concentration determination via Beer-Lambert Law. |

Mass Spectrometry-Based Approaches for Reaction Monitoring and Product Identification in this compound Catalysis

Mass spectrometry (MS) is a highly sensitive technique used to confirm the identity of products and to detect and characterize reaction intermediates in catalytic cycles. Electrospray Ionization (ESI) is a particularly valuable "soft" ionization technique that can transfer intact, often charged, organometallic complexes and intermediates from the solution phase to the gas phase for analysis. nih.govnih.gov

By periodically sampling a reaction mixture and analyzing it by ESI-MS, one can construct a timeline of the appearance and disappearance of various species. This allows for the direct observation of key steps in the catalytic mechanism, such as substrate binding, oxidative addition, and reductive elimination. escholarship.org For an Iridium-catalyzed hydrogenation using this compound, ESI-MS could be used to detect the resting state of the catalyst, the catalyst-substrate adduct, and potentially hydride intermediates. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of these transient species. researchgate.net

Table 3: Expected Ions in ESI-MS Analysis of an Ir-(S)-Dtb-spiropap-3-ME Catalyzed Ketone Hydrogenation

This interactive table shows hypothetical mass-to-charge ratios for key species in a catalytic cycle.

Species Formula Expected m/z [M+H]⁺ Role in Catalytic Cycle
Catalyst Precursor [Ir(COD)(this compound)]⁺ Calculated Value The initial complex before activation.
Active Catalyst [Ir(H)₂(this compound)]⁺ Calculated Value The species that enters the main catalytic loop.
Catalyst-Substrate Adduct [Ir(H)₂(ketone)(this compound)]⁺ Calculated Value Intermediate formed upon substrate coordination.

| Product Complex | [Ir(this compound)(product)]⁺ | Calculated Value | Complex formed after hydrogen transfer, before product release. |

Crystallographic Studies of this compound Metal Complexes for Structural Insights

Single-crystal X-ray diffraction is the gold standard for obtaining unambiguous, three-dimensional structural information of this compound metal complexes. nih.gov By obtaining suitable crystals of a catalyst precursor or a stable intermediate, researchers can determine precise bond lengths, bond angles, and torsional angles. This information is fundamental to understanding the steric and electronic environment created by the ligand around the metal center.

For a chiral ligand like this compound, the crystal structure reveals the precise geometry that is responsible for inducing stereoselectivity in the catalyzed reaction. Key parameters such as the P-M-N bite angle and the orientation of the bulky di-tert-butylphenyl groups, which create the chiral pockets, can be measured directly. weizmann.ac.il This structural data is invaluable for rationalizing observed enantioselectivities and for designing improved ligands. It also serves as a critical benchmark for validating computational models of the catalyst and reaction mechanism.

Development of Electrochemical Methods for Studying this compound Reactivity

Electrochemical methods, such as cyclic voltammetry (CV), are used to probe the redox properties of this compound and its metal complexes. These techniques provide information on the oxidation and reduction potentials of the species, which relates directly to the energy levels of the frontier molecular orbitals (HOMO and LUMO).

By studying the electrochemical behavior of a complex, one can assess the electron-donating or -withdrawing nature of the SpiroPAP ligand. nih.gov For catalytic cycles that involve changes in the metal's oxidation state (e.g., oxidative addition/reductive elimination sequences), CV can help determine the thermodynamic feasibility of these steps. Comparing the redox potentials of complexes with different phosphine ligands allows for a quantitative ranking of their electronic effects. nih.gov This information is crucial for tuning the reactivity of the catalyst by modifying the ligand structure.

Structure Activity Relationship Sar and Ligand Design Principles for S Dtb Spiropap 3 Me Analogues

Systematic Structural Modifications to the Spirobiindane Backbone

The 1,1'-spirobiindane backbone is a defining feature of SpiroPAP ligands, providing a rigid and conformationally constrained scaffold that is essential for effective chirality transfer. oup.com Modifications to this core structure can have a significant impact on the catalytic performance.

One notable modification is the introduction of additional rings fused to the spirobiindane framework. For instance, a study on cyclohexyl-fused chiral spirobiindanes has provided valuable insights. In this work, a tridentate phosphorus-amidopyridine ligand with a cyclohexyl-fused spirobiindane backbone was synthesized and its iridium complex was evaluated in the asymmetric hydrogenation of a ketone. The results were compared with a catalyst bearing the standard spirobiindane backbone. nih.gov

Ligand BackboneSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
Standard SpirobiindaneA model ketone>9997 nih.gov
Cyclohexyl-fused Spirobiindane>9997

Further research into other modifications, such as the introduction of hexamethyl groups on the spirobiindane scaffold, has also been explored in the context of other types of chiral ligands, demonstrating that fine-tuning the steric and electronic properties of the backbone is a viable strategy for optimizing catalytic performance. snnu.edu.cn

Variation of Substituents on the Phosphine (B1218219) and Pyridine (B92270) Moieties

The phosphine and pyridine moieties of SpiroPAP ligands play a direct role in coordinating to the metal center and influencing the electronic and steric environment of the catalyst. Consequently, variations in the substituents on these groups can lead to significant changes in catalytic activity and enantioselectivity.

The "(S)-Dtb-spiropap-3-ME" ligand itself features bulky di-tert-butylphenyl (DTB) groups on the phosphorus atom. These bulky substituents create a sterically hindered environment around the metal center, which is often crucial for achieving high enantioselectivity by effectively differentiating the two faces of the prochiral substrate.

Systematic studies on the influence of substituents on the pyridine ring have also been conducted. In the asymmetric transfer hydrogenation of a model ketone using an iridium catalyst with (S)-SpiroPAP ligands, the effect of methyl and tert-butyl groups at different positions of the pyridine ring was investigated.

The results indicate that even subtle changes to the pyridine moiety can impact the enantioselectivity of the reaction. While a 4-tert-butyl group led to a comparable result to the unsubstituted ligand, methyl groups at the 3- and 6-positions resulted in slightly lower enantioselectivity. This highlights the delicate balance of steric and electronic factors at play in the catalyst's chiral pocket.

Pyridine SubstituentConversion (%)Enantiomeric Excess (ee, %)
None9798
3-Me9696
6-Me9595
4-tBu9698

Influence of Ligand Chirality and Stereochemistry on Catalytic Performance

The chirality of the SpiroPAP ligand is the ultimate source of asymmetry in the catalytic reaction. The (S) or (R) configuration of the spirobiindane backbone determines the absolute configuration of the product. This fundamental principle of asymmetric catalysis is well-established for this class of ligands. The rigid C2-symmetric framework ensures that the chiral information is effectively transmitted from the ligand to the substrate during the catalytic cycle.

The stereochemistry of the entire ligand, including the spatial arrangement of the phosphine and pyridine groups relative to the spirobiindane backbone, creates a unique three-dimensional chiral pocket. It is within this pocket that the substrate binds to the metal center, and the facial selectivity of the subsequent reaction (e.g., hydride transfer in a hydrogenation reaction) is determined. The precise geometry of this pocket, dictated by the ligand's stereochemistry, is therefore directly responsible for the high enantioselectivities observed with these catalysts.

Impact of Steric Hindrance and Electronic Properties on Enantioselectivity

The enantioselectivity of a reaction catalyzed by a metal complex with a SpiroPAP ligand is governed by a complex interplay of steric and electronic effects.

Steric Hindrance: As mentioned previously, bulky substituents on the phosphine moiety, such as the di-tert-butylphenyl groups in this compound, play a crucial role in creating a sterically demanding environment. This steric bulk helps to lock the conformation of the catalyst-substrate complex and accentuates the energy difference between the two diastereomeric transition states, leading to a higher enantiomeric excess of the product. Similarly, the steric profile of substituents on the pyridine ring can influence the orientation of the substrate in the active site.

Electronic Properties: The electronic nature of the substituents on the phosphine and pyridine moieties can modulate the electron density at the metal center. This, in turn, affects the binding of the substrate and the reactivity of the catalyst. For instance, electron-donating groups on the phosphine can increase the electron density on the metal, potentially enhancing its catalytic activity. Conversely, electron-withdrawing groups can decrease the electron density. The electronic properties of the ligand must be carefully tuned to achieve a balance between high reactivity and high enantioselectivity. Studies on related chiral phosphonite ligands with a spirobiindane backbone have shown that electron-donating substituents on the P-phenyl rings can lead to higher enantioselectivity in asymmetric hydrogenation. researchgate.net

Development of Next-Generation Spiropap Ligands Based on this compound Principles

The success of this compound and related SpiroPAP ligands has spurred the development of next-generation catalysts that build upon the same design principles. A key direction has been the exploration of other tridentate ligand systems derived from a spiro scaffold.

For example, by replacing the pyridine moiety with other coordinating groups, new classes of ligands with potentially enhanced or complementary catalytic properties have been developed. Two such examples are:

SpiroSAP (Spiro phosphine-amine-thioether) ligands: These ligands incorporate a thioether group as the third coordinating arm. Iridium complexes of SpiroSAP ligands have shown high efficiency and enantioselectivity in the asymmetric hydrogenation of challenging substrates like β-alkyl-β-ketoesters. researchgate.net

SpiroPNP (Spiro phosphine-amine-phosphine) ligands: In this case, a bulky triarylphosphine group is introduced as the third donor. These ligands have also proven effective in the iridium-catalyzed asymmetric hydrogenation of difficult substrates, including dialkyl ketones. researchgate.net

These developments demonstrate a rational approach to ligand design, where the core principles of a rigid chiral backbone and a tridentate coordination sphere, as exemplified by this compound, are adapted and extended to create new catalysts with improved performance and broader substrate scope. The continued exploration of novel coordinating groups and backbone modifications promises to further advance the field of asymmetric catalysis.

Future Directions and Emerging Research Opportunities for S Dtb Spiropap 3 Me

Exploration of Novel Catalytic Reactions Beyond Hydrogenation and Coupling

While iridium and palladium complexes of SpiroPAP ligands, including (S)-Dtb-spiropap-3-ME, have demonstrated remarkable success in asymmetric hydrogenation, there is a considerable opportunity to explore their utility in a broader range of catalytic transformations. The unique steric and electronic properties conferred by the spirobiindane backbone and the bulky di-tert-butylphenyl groups suggest that these ligands could excel in other mechanistically distinct reactions.

Future research could focus on expanding the repertoire of cross-coupling reactions beyond the well-established Suzuki-Miyaura coupling. Areas ripe for investigation include:

Heck and Sonogashira Couplings: The stability and activity of palladium complexes with SpiroPAP ligands could be advantageous in promoting these carbon-carbon bond-forming reactions, potentially with high enantioselectivity in prochiral substrates.

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds is of immense importance in medicinal chemistry. The application of this compound in palladium-catalyzed amination reactions could provide access to chiral amines and anilines that are valuable pharmaceutical intermediates.

C-H Activation/Functionalization: Directing group-assisted or inherent substrate-controlled C-H activation is a rapidly evolving field. The design of iridium or rhodium catalysts bearing this compound for enantioselective C-H functionalization would represent a significant advancement, offering a more atom-economical approach to complex molecule synthesis.

The exploration of these and other novel catalytic reactions will undoubtedly uncover new synthetic capabilities for this privileged ligand scaffold.

Integration of this compound into Continuous Flow Processes and Heterogeneous Catalysis

The transition from batch to continuous flow manufacturing is a key trend in the chemical and pharmaceutical industries, offering benefits such as improved safety, scalability, and process control. The development of immobilized versions of this compound is a critical step towards its integration into these modern manufacturing processes.

Future research in this area should address:

Immobilization Strategies: The covalent attachment of the SpiroPAP ligand to solid supports, such as polymers or silica gel, without compromising its catalytic activity and selectivity is a primary challenge. Research into suitable linkers and immobilization techniques is needed.

Heterogeneous Catalyst Development: The resulting heterogeneous catalysts would allow for easy separation and recycling, reducing operational costs and minimizing metal contamination in the final product. The robustness of the spirobiindane framework is anticipated to be an advantage in developing stable heterogeneous systems.

Flow Reactor Design: The design of packed-bed or membrane reactors specifically tailored for use with immobilized this compound catalysts will be crucial for optimizing reaction efficiency and throughput in a continuous flow setting.

The successful implementation of this compound in continuous flow systems would significantly enhance its industrial applicability and contribute to the development of more sustainable chemical processes.

Applications of this compound in Chemical Biology as a Tool for Mechanistic Studies

The field of chemical biology relies on the use of small molecules to probe and understand complex biological processes. While not a traditional area of application for catalytic ligands, the unique properties of this compound could be leveraged for the development of novel chemical biology tools.

Emerging opportunities include:

Development of Chemical Probes: By incorporating reporter tags (e.g., fluorophores, biotin) or photoreactive groups into the SpiroPAP ligand structure, it may be possible to create chemical probes for activity-based protein profiling or for the identification of novel protein targets. mdpi.comnih.gov These probes could be used to study the interactions of the catalyst with substrates and other components of the reaction mixture in situ.

Mechanistic Elucidation: The synthesis of modified this compound ligands with specific isotopic labels could aid in detailed mechanistic studies of catalytic cycles using techniques such as NMR spectroscopy. This could provide valuable insights into the factors that govern enantioselectivity and catalytic efficiency.

The application of chemical biology principles to the study of this compound has the potential to deepen our understanding of its catalytic behavior and to inspire the design of next-generation catalysts.

Development of High-Throughput Screening Methodologies for this compound Catalyst Discovery

The discovery of new catalysts and the optimization of reaction conditions can be significantly accelerated through the use of high-throughput screening (HTS) techniques. nih.gov The development of HTS methodologies tailored for reactions catalyzed by this compound would be a valuable enabling technology.

Future efforts in this domain could focus on:

Miniaturized Reaction Platforms: The use of microplate-based formats or microfluidic devices would allow for the rapid and parallel screening of a large number of reaction parameters, such as solvents, bases, and substrate scope, using minimal amounts of catalyst and reagents.

Rapid Analytical Techniques: The integration of rapid analytical methods, such as mass spectrometry or fluorescence-based assays, is essential for the high-throughput analysis of reaction outcomes, including conversion and enantioselectivity.

Combinatorial Ligand Synthesis: The development of modular synthetic routes to SpiroPAP analogues would facilitate the creation of ligand libraries for HTS, enabling the rapid identification of optimal ligand structures for specific catalytic applications.

The implementation of HTS approaches will undoubtedly expedite the discovery of new applications and the optimization of existing processes involving this compound.

Theoretical Advancements in Predicting this compound Catalyst Performance

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of catalytic systems. nih.gov The application of advanced theoretical methods to study this compound-metal complexes can provide valuable insights that complement experimental studies.

Future theoretical work should aim to:

Elucidate Reaction Mechanisms: DFT calculations can be used to map out the complete catalytic cycle for various reactions, identify the rate-determining and enantioselectivity-determining steps, and rationalize the observed stereochemical outcomes.

Predict Catalyst Performance: The development of accurate computational models could enable the in silico screening of new SpiroPAP ligand derivatives and the prediction of their catalytic performance for a given reaction, thereby guiding experimental efforts.

The synergy between theoretical and experimental approaches will be crucial for the rational design of more efficient and selective catalysts based on the SpiroPAP scaffold.

Synergistic Approaches Combining this compound with Other Catalytic Systems

Synergistic catalysis, where two or more catalysts work in concert to promote a single transformation that is not possible with either catalyst alone, has emerged as a powerful strategy in organic synthesis. nih.gov Exploring the use of this compound in synergistic catalytic systems represents a frontier of research with the potential for significant breakthroughs.

Potential synergistic approaches include:

Dual Metal Catalysis: Combining an iridium or palladium complex of this compound with a catalyst based on a different metal could enable novel tandem or cooperative catalytic cycles. mdpi.com For example, one metal could activate one reactant while the other activates a second, leading to a highly selective bond formation.

Metallo- and Organocatalysis: The integration of this compound-metal complexes with organocatalysts could open up new avenues for asymmetric synthesis. The organocatalyst could generate a chiral intermediate that then reacts with a substrate activated by the metal complex in a stereocontrolled manner.

Photoredox Catalysis: The merger of photoredox catalysis with transition metal catalysis has enabled a wide range of new transformations. Combining a photoredox catalyst with a chiral iridium or palladium complex of this compound could allow for the development of novel enantioselective radical reactions.

The exploration of synergistic catalysis involving this compound is a challenging but potentially highly rewarding area of research that could lead to the discovery of entirely new classes of asymmetric transformations.

Q & A

Basic Research Questions

Q. How should researchers design reproducible experiments for studying (S)-Dtb-spiropap-3-ME?

  • Methodological Guidance :

  • Define a narrow research question aligned with gaps identified in systematic reviews or meta-analyses .
  • Use standardized protocols for synthesis, purification, and characterization (e.g., NMR, HPLC) to ensure reproducibility. Include detailed descriptions of materials, instruments, and ethical approvals (if applicable) .
  • Perform a minimum of three experimental replicates to validate results and address variability .
  • Reference established frameworks for structuring methods (e.g., BioTAP criteria) to ensure clarity and completeness .

Q. What strategies are effective for conducting literature reviews on this compound?

  • Methodological Guidance :

  • Use databases like PubMed, Web of Science, or Scopus with search terms combining chemical identifiers (CAS number, IUPAC name) and research domains (e.g., "pharmacokinetics," "mechanistic studies") .
  • Prioritize peer-reviewed articles, avoiding non-peer-reviewed platforms like .
  • Systematically categorize findings into themes: synthesis pathways, biological activity, and analytical challenges. Use citation management tools to track foundational studies and gaps .

Q. How should researchers structure manuscripts reporting findings on this compound?

  • Methodological Guidance :

  • Follow a standardized format: Introduction (highlighting relevance and gaps), Methods (10% of manuscript length with replicable details), Results (data tables with statistical analysis), Discussion (theoretical implications and contradictions), and References (consistent formatting, e.g., APA or ACS) .
  • Avoid redundancy; for example, do not repeat the abstract in the introduction. Use tables to summarize comparative data (e.g., yield percentages, bioactivity metrics) .
  • Ensure figures and tables are high-resolution, with captions explaining abbreviations and units .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Guidance :

  • Conduct sensitivity analyses to identify variables influencing outcomes (e.g., solvent purity, temperature fluctuations) .
  • Compare methodologies across studies: differences in assay conditions (e.g., cell lines, incubation times) may explain discrepancies. Use meta-analysis tools to quantify heterogeneity .
  • Validate findings through orthogonal techniques (e.g., in vitro vs. in vivo models) and transparently report limitations .

Q. What ethical and technical challenges arise when sharing datasets involving this compound?

  • Methodological Guidance :

  • For clinical Implement de-identification protocols (e.g., removing patient identifiers) and obtain informed consent for open-data sharing. Use controlled-access repositories to balance transparency with privacy .
  • For chemical Provide metadata such as synthesis conditions, spectral raw data, and batch-specific impurities. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Document data curation steps (e.g., normalization, outlier removal) to enable third-party validation .

Q. How can researchers optimize the synthesis of this compound for scale-up studies?

  • Methodological Guidance :

  • Use design-of-experiments (DoE) approaches to identify critical parameters (e.g., catalyst loading, reaction time). Create response surface models to predict optimal conditions .
  • Characterize intermediates and by-products via LC-MS or X-ray crystallography to troubleshoot low yields .
  • Include safety protocols for handling hazardous reagents (e.g., dimethyl sulfate) in supplemental materials .

Data Presentation and Validation

Parameter Example Data Validation Technique Reference
Purity≥98% (HPLC)Column: C18, Mobile Phase: MeOH/H2O (70:30)
Bioactivity (IC50)12.3 ± 1.5 µM (Cancer Cell Line)MTT assay, n=6 replicates
Stability (pH 7.4)t1/2 = 8.2 hoursHPLC-UV monitoring

Key Recommendations

  • For Experimental Design : Prioritize transparency in methodology to enable replication .
  • For Data Contradictions : Use meta-analytical frameworks to contextualize results within existing literature .
  • For Manuscript Clarity : Adhere to journal-specific guidelines for supporting information (e.g., spectral data in SI) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.